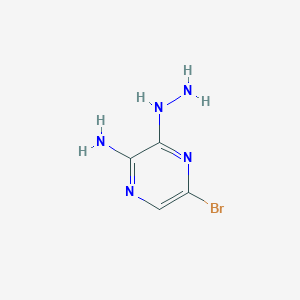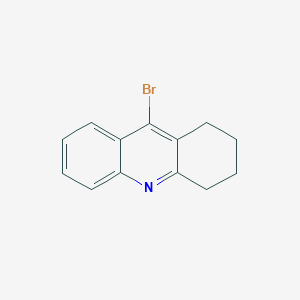
9-Bromo-1,2,3,4-tetrahydroacridine
描述
9-Bromo-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The compound this compound is particularly interesting for its potential use in medicinal chemistry, especially in the development of drugs targeting neurological disorders and cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1,2,3,4-tetrahydroacridine typically involves the bromination of 1,2,3,4-tetrahydroacridine. One common method is to react 1,2,3,4-tetrahydroacridine with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also help in monitoring the reaction progress and ensuring the purity of the final product.
化学反应分析
Types of Reactions
9-Bromo-1,2,3,4-tetrahydroacridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form acridine derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2,3,4-tetrahydroacridine derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted tetrahydroacridine derivatives, while oxidation reactions can produce acridine derivatives with different oxidation states.
科学研究应用
9-Bromo-1,2,3,4-tetrahydroacridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Research has shown that acridine derivatives, including this compound, have potential anticancer and antineurodegenerative properties. They are being investigated for their ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 9-Bromo-1,2,3,4-tetrahydroacridine involves its interaction with biological macromolecules such as DNA and enzymes. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine, which is crucial for neurotransmission.
相似化合物的比较
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.
9-Chloro-1,2,3,4-tetrahydroacridine: Another derivative with potential anticancer properties.
1,2,3,4-Tetrahydroacridine: The parent compound, which serves as a precursor for various substituted derivatives.
Uniqueness
9-Bromo-1,2,3,4-tetrahydroacridine is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other derivatives. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. This makes it a valuable compound for the development of new therapeutic agents.
属性
IUPAC Name |
9-bromo-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQYDJYNNEYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480089 | |
| Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337915-93-2 | |
| Record name | 9-Bromo-1,2,3,4-tetrahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole](/img/structure/B1626572.png)

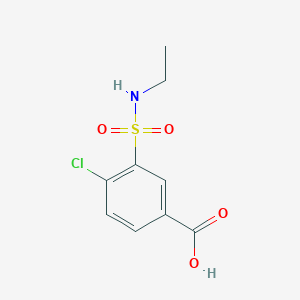
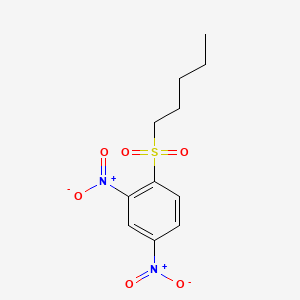
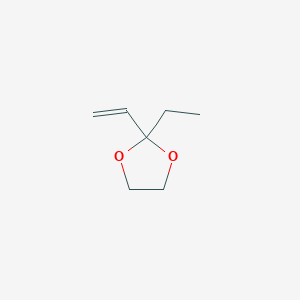
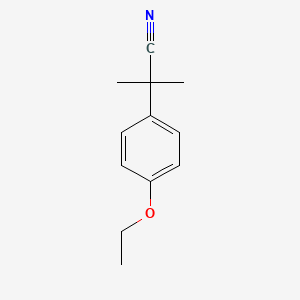
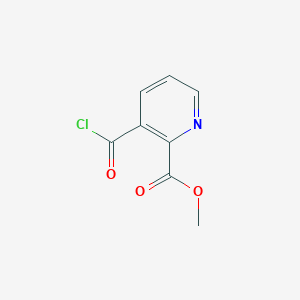

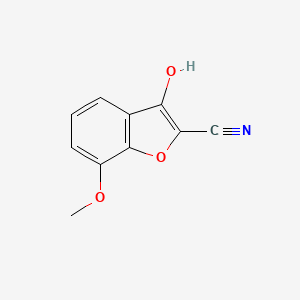
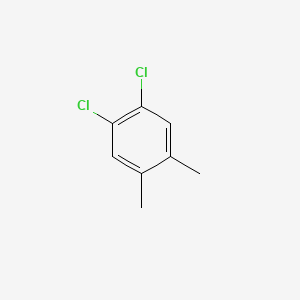
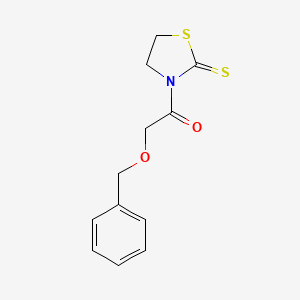
![nonacyclo[25.3.1.112,16.02,15.05,14.08,13.017,30.020,29.023,28]dotriaconta-1(31),2(15),3,5(14),6,8(13),9,11,16(32),17(30),18,20(29),21,23(28),24,26-hexadecaene](/img/structure/B1626591.png)

